molecular formula C14H21NO2 B13326427 2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol

2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol

Cat. No.: B13326427
M. Wt: 235.32 g/mol
InChI Key: JMOJDCGJFGQXNE-UHFFFAOYSA-N
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Description

2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol is a chemical compound of interest in organic synthesis and materials science research. This molecule features a phenolic ring system substituted with a methyl group and a complex aminodiol side chain, a structure that suggests potential for use as a building block or intermediate in the development of more complex molecules . Compounds within the amino-phenol class are frequently investigated for their chelating properties towards metal ions, which can be utilized in catalysis or the synthesis of functional materials . The presence of multiple functional groups, including the phenolic hydroxyl, secondary amine, and alicyclic hydroxyl, makes this molecule a versatile precursor for reactions such as oxidation to ortho-quinones or participation in Michael addition reactions, pathways that are well-documented for similar 2-amino-4-methylphenol derivatives . Researchers are exploring the application of such compounds in various fields, including polymer chemistry, where they can serve as monomers for conductive polymers, and in pharmaceutical research as potential synthetic intermediates . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-[(1-hydroxycyclohexyl)methylamino]-4-methylphenol

InChI

InChI=1S/C14H21NO2/c1-11-5-6-13(16)12(9-11)15-10-14(17)7-3-2-4-8-14/h5-6,9,15-17H,2-4,7-8,10H2,1H3

InChI Key

JMOJDCGJFGQXNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NCC2(CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol typically involves the reaction of 4-methylphenol with 1-hydroxycyclohexylmethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison with Venlafaxine-Related Compounds

Compound Name Molecular Formula Key Functional Groups Applications/Properties References
2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol C₁₄H₂₁NO₂ Phenol, aminoalkyl, hydroxycyclohexyl Pharmaceutical intermediate/impurity [13, 18]
Venlafaxine Impurity 24 C₂₂H₂₈N₂O₃ Phenol, hydroxycyclohexyl, ethylamine Pharmacopeial impurity [13]
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile C₁₅H₁₉NO₂ Acetonitrile, methoxyphenyl, hydroxycyclohexyl Synthetic intermediate [15, 18]

Key Findings :

  • The target compound’s aminoalkyl chain differs from Venlafaxine Impurity 24’s ethylamine linkage, which may alter metabolic pathways or receptor interactions .
  • The acetonitrile analog () replaces the amino group with a nitrile, reducing hydrogen-bonding capacity but enhancing stability under acidic conditions .

Schiff Bases and Imines

Schiff bases with phenolic cores are widely studied for their chelating and bioactive properties (Table 2).

Table 2: Comparison with Schiff Base Analogs

Compound Name Molecular Formula Key Functional Groups Applications/Properties References
(E)-2-(((4-methoxybenzyl)imino)methyl)-4-methylphenol C₁₆H₁₇NO₂ Phenol, imine, methoxybenzyl Antimicrobial, anticorrosion [3]
(E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol C₁₉H₁₇NO₂ Naphthalene, imine, phenol Anticorrosion agent [4]

Key Findings :

  • The imine group in Schiff bases (C=N) offers metal-chelating capabilities, unlike the secondary amine in the target compound, which may limit its use in catalysis but enhance hydrolytic stability .
  • Anticorrosion studies on naphthalene-containing Schiff bases () highlight the role of extended aromatic systems in enhancing adsorption on metal surfaces, a property less relevant to the target compound’s pharmaceutical applications .

Heterocyclic and Substituted Phenolics

Compounds with benzotriazole or methoxy substituents demonstrate diverse functional roles (Table 3).

Table 3: Comparison with Heterocyclic Analogs

Compound Name Molecular Formula Key Functional Groups Applications/Properties References
2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol C₁₈H₂₁N₅O Benzotriazole, diethylamino, phenol UV absorption, hydrogen bonding [7]
4-(((1S,2S)-2-Hydroxycyclohexyl)amino)phenol C₁₂H₁₇NO₂ Phenol, amino-hydroxycyclohexyl Stereochemical specificity [16]

Key Findings :

  • The benzotriazole-phenol hybrid () exhibits strong O–H···N hydrogen bonding, which stabilizes its crystal structure—a feature shared with the target compound’s phenolic hydroxyl group .
  • Stereoisomerism in 4-(((1S,2S)-2-hydroxycyclohexyl)amino)phenol () underscores the importance of cyclohexanol configuration in biological activity, suggesting similar considerations for the target compound .

Biological Activity

2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol, also known as a phenolic compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a phenolic ring with an amino group and a cyclohexyl moiety, which may influence its reactivity and interactions within biological systems.

Chemical Structure

The molecular formula of this compound is C_{13}H_{19}NO_2. The structure is characterized by:

  • A hydroxy group on the cyclohexyl ring,
  • An amino group linked to a methyl substituent on the phenolic structure.

This configuration is hypothesized to confer distinct biological activities, particularly in neuroprotection and inflammation modulation.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities. Key areas of interest include:

  • Neuroprotective Effects : The compound's structural features suggest potential for neuroprotective activity, which could be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may also modulate inflammatory pathways.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory responses or oxidative stress.
  • Receptor Interaction : The amino group may facilitate interactions with neurotransmitter receptors or other cellular targets, influencing signaling pathways.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructureBiological ActivityReference
2-(4-hydroxyphenyl)-2-methylpropanoic acidStructureAnti-inflammatory
4-hydroxy-N,N-dimethylanilineStructureDye intermediate
2-(hydroxymethyl)-4-methoxyphenolStructureAntioxidant activity
4-(hydroxymethyl)-2-methoxyphenolStructureFood preservation

Case Study: Neuroprotective Potential

A study investigating the neuroprotective effects of structurally similar phenolic compounds highlighted their ability to reduce oxidative stress in neuronal cell cultures. The findings suggested that these compounds could mitigate cell death associated with neurodegenerative conditions, supporting further exploration into the therapeutic potential of this compound.

Pharmacological Studies

Further pharmacological studies are required to elucidate the specific mechanisms through which this compound exerts its biological effects. Interaction studies focusing on receptor binding and enzyme inhibition will be critical in determining its therapeutic applications.

Q & A

Q. What computational methods are recommended for modeling the electronic structure of this compound?

Answer: Density Functional Theory (DFT) is widely used to model electronic properties. The hybrid functional B3LYP, which incorporates exact exchange (Hartree-Fock) and gradient-corrected correlation (Lee-Yang-Parr), is effective for predicting molecular geometries, orbital energies, and spectroscopic properties . For thermochemical accuracy, Becke’s exchange-correction method (average absolute deviation <2.4 kcal/mol for atomization energies) is recommended . Key steps include:

  • Geometry optimization using B3LYP/6-31G(d,p).
  • Single-point energy calculations with larger basis sets (e.g., 6-311++G(3df,3pd)).
  • Solvent effects via implicit models (e.g., PCM or COSMO).

Q. How is SHELX software applied in crystallographic analysis of this compound?

Answer: SHELX (e.g., SHELXL, SHELXD) is critical for refining crystal structures from X-ray diffraction

  • Structure Solution: Use SHELXD for dual-space methods to resolve phase problems .
  • Refinement: SHELXL refines atomic coordinates, displacement parameters, and hydrogen bonding networks. Recent updates include restraints for disordered moieties and twin refinement for complex crystals .
  • Example workflow: Data collection (Bruker APEX-II CCD), absorption correction (SADABS), and refinement with R-factor <0.05 .

Q. What safety precautions are essential for laboratory handling?

Answer:

  • PPE: Gloves (nitrile), lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation (compound may release toxic vapors upon decomposition).
  • Storage: In airtight containers, away from oxidizers and light, at 2–8°C .
  • Disposal: Follow EPA guidelines for halogenated organics (incineration with scrubbing) .

Q. What are the standard synthesis routes, and how can reaction conditions be optimized?

Answer: Common methods include:

  • Mannich Reaction: Condensation of 4-methylphenol, formaldehyde, and 1-hydroxycyclohexylmethylamine in refluxing ethanol (yield ~70–77%) .
  • Optimization Strategies:
    • Catalyst screening: Biocatalysts (e.g., lipases) improve enantioselectivity .
    • Solvent selection: Ethyl acetate minimizes side reactions vs. polar aprotic solvents .
    • Temperature control: Lower temps (40–60°C) reduce decomposition .

Q. Which analytical techniques are most effective for purity and stability assessment?

Answer:

  • HPLC: Reverse-phase C18 columns (UV detection at 254 nm) with mobile phase acetonitrile/water (70:30) .
  • NMR: ¹H/¹³C spectra (DMSO-d6) to identify impurities (e.g., unreacted amine or phenol) .
  • Stability Testing: Accelerated aging (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Answer: Systematic structure-activity relationship (SAR) studies reveal:

  • Hydroxycyclohexyl Group: Enhances lipophilicity (logP >2.5), improving membrane permeability .
  • Amino-Methyl Linker: Substitution with bulkier groups (e.g., diethylamino) reduces antibacterial potency (MIC increases from 8 µg/mL to >64 µg/mL) .
  • Phenol Ring Methylation: 4-Methyl substitution increases metabolic stability (t½ from 2.1 h to 4.8 h in rat liver microsomes) .

Q. How can discrepancies between DFT predictions and experimental data be resolved?

Answer:

  • Functional Selection: Hybrid functionals (e.g., M06-2X) better predict redox potentials if B3LYP fails .
  • Basis Set Expansion: Use def2-TZVP for transition metals or charged species .
  • Empirical Dispersion Corrections: Add Grimme’s D3 to account for van der Waals interactions in crystal packing .
  • Case Study: Uysal et al. adjusted DFT parameters to match UV-Vis absorption spectra (error <5 nm) .

Q. What environmental considerations apply to disposal or recycling?

Answer:

  • Biodegradation: Aerobic soil studies show 50% degradation in 28 days (OECD 301F) .
  • Ecotoxicology: LC50 (Daphnia magna) = 12 mg/L; avoid release into aquatic systems .
  • Recycling: Solvent recovery via fractional distillation (e.g., ethyl acetate from reaction mixtures) .

Q. How does intramolecular hydrogen bonding affect stability and reactivity?

Answer:

  • Stabilization: O–H⋯N hydrogen bonds (2.12 Å in crystal structures) reduce conformational flexibility, enhancing thermal stability (decomposition temp. >200°C) .
  • Reactivity: Intramolecular H-bonding deactivates the phenol group, requiring harsher conditions for alkylation (e.g., K2CO3/DMF at 80°C) .

Q. What are the emerging applications in pharmaceutical or materials science?

Answer:

  • Antimicrobial Agents: Synergy with β-lactams against MRSA (FIC index 0.25) .
  • Metal Complexation: Forms stable Cu(II) complexes (log β = 8.2) for catalytic oxidation .
  • Polymer Additives: Derivatives act as UV stabilizers (e.g., benzotriazole analogs) .

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